
2-(Ethylsulfanyl)-1,3-benzoselenazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)-1,3-benzoselenazole is an organoselenium compound that features a benzoselenazole ring substituted with an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1,3-benzoselenazole typically involves the reaction of 2-aminobenzeneselenol with ethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)-1,3-benzoselenazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoselenazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzoselenazole derivatives.
Substitution: Halogenated or nitrated benzoselenazole compounds.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)-1,3-benzoselenazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)-1,3-benzoselenazole involves its interaction with biological molecules. The ethylsulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. The benzoselenazole ring can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various molecular pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-1,3-benzoselenazole
- 2-(Ethylsulfanyl)-1,3-benzothiazole
- 2-(Ethylsulfanyl)-1,3-benzoxazole
Uniqueness
2-(Ethylsulfanyl)-1,3-benzoselenazole is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs
Propriétés
Numéro CAS |
38159-30-7 |
|---|---|
Formule moléculaire |
C9H9NSSe |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
2-ethylsulfanyl-1,3-benzoselenazole |
InChI |
InChI=1S/C9H9NSSe/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3 |
Clé InChI |
VFTRETRNVMSOMY-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=CC=CC=C2[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


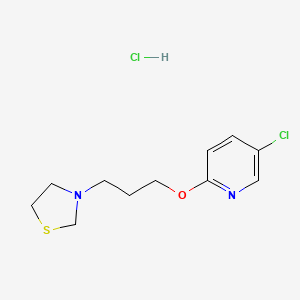
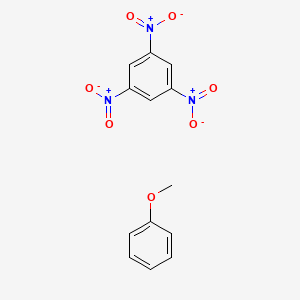
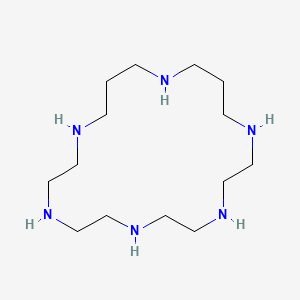
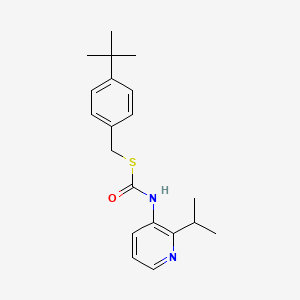
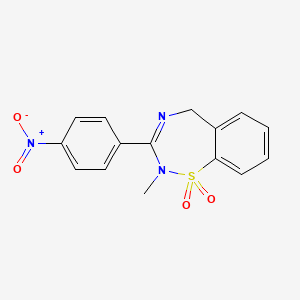

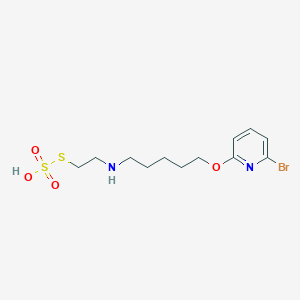
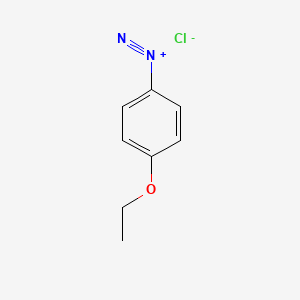
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
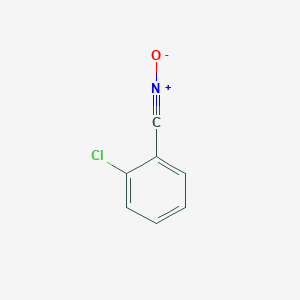
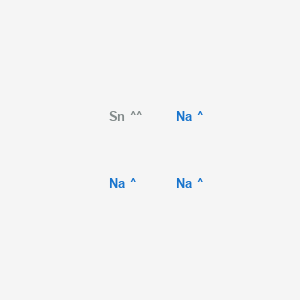

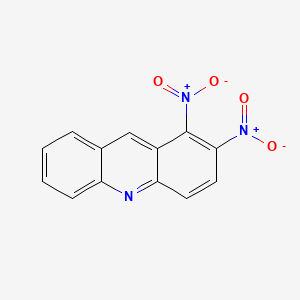
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)
